molecular formula C21H20BrN3O3 B2441890 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-22-7

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2441890
CAS No.: 638139-22-7
M. Wt: 442.313
InChI Key: BBWGRPHRGLMPOO-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20BrN3O3 and its molecular weight is 442.313. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-27-13)18(15(10-23)20(24)28-17)14-6-2-3-7-16(14)22/h2-3,6-7,9,13,18H,4-5,8,11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWGRPHRGLMPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including antitumor, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3O3C_{18}H_{16}BrN_{3}O_{3}, with a molecular weight of 402.2 g/mol. The structure features a pyrano ring fused with a pyridine moiety and functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound in inhibiting tumor cell proliferation. For instance, compounds with similar structural features have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Assay Type
2-amino...A549 (Lung)6.26 ± 0.33MTS Assay
2-amino...HCC827 (Lung)6.48 ± 0.11MTS Assay
2-amino...NCI-H358 (Lung)20.46 ± 8.63BrdU Proliferation Assay

These results indicate that the compound possesses notable antitumor properties, particularly in two-dimensional cell culture assays.

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. In vitro tests against various bacterial strains demonstrated promising activity.

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
2-amino...Staphylococcus aureus6.2512.5
2-amino...Escherichia coli12.525
2-amino...Pseudomonas aeruginosa1020

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound exhibits effective antibacterial action against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrano derivatives has been documented extensively. Compounds similar to This compound have shown efficacy in reducing inflammation markers in various experimental models.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and inflammatory pathways. The presence of functional groups like amino and carbonitrile enhances its binding affinity to these targets.

Case Studies

  • Antitumor Efficacy : A study involving the treatment of lung cancer cell lines with this compound showed significant inhibition of cell growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Antibacterial Testing : In a comparative study on several synthesized derivatives, this specific compound exhibited superior antibacterial properties against resistant strains, highlighting its relevance in addressing antibiotic resistance.

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